6,7-Dimethoxy-2-methylquinoxaline

Bioanalytical Chemistry Fluorescence Spectroscopy Method Validation

6,7-Dimethoxy-2-methylquinoxaline (6,7-DMOMQ) is the fluorescent adduct formed from the reaction of 1,2-diamino-4,5-dimethoxybenzene (DDB) with methylglyoxal. The 6,7-dimethoxy substitution is essential for fluorescence detection in HPLC assays; generic quinoxaline analogs lack the spectral properties needed for sensitive quantification. As the validated analytical standard for methylglyoxal—a key AGEs biomarker in diabetes—this compound enables precise quantification in plasma, whole blood, and food matrices. Substitution invalidates the assay due to altered retention time and detection. Procure the exact standard required for method validation.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
CAS No. 143159-04-0
Cat. No. B043257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethoxy-2-methylquinoxaline
CAS143159-04-0
Synonyms6,7-dimethoxy-2-methylquinoxaline
6,7-DMOMQ
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCC1=NC2=CC(=C(C=C2N=C1)OC)OC
InChIInChI=1S/C11H12N2O2/c1-7-6-12-8-4-10(14-2)11(15-3)5-9(8)13-7/h4-6H,1-3H3
InChIKeyBGWJSTZPSPZPFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dimethoxy-2-methylquinoxaline (CAS 143159-04-0): A Specialized Quinoxaline Derivative for Methylglyoxal Quantification and Analytical Method Development


6,7-Dimethoxy-2-methylquinoxaline (CAS 143159-04-0), also known as 6,7-DMOMQ, is a heterocyclic compound belonging to the quinoxaline class, with the molecular formula C11H12N2O2 and a molecular weight of 204.22 g/mol [1]. It is primarily synthesized and utilized as the stable, highly fluorescent adduct formed from the reaction of the derivatizing agent 1,2-diamino-4,5-dimethoxybenzene with the reactive dicarbonyl species methylglyoxal [2]. Its core utility in research lies in its role as a precise analytical standard and product in validated HPLC-based assays for the quantification of methylglyoxal, a key biomarker in diabetes and other metabolic diseases, in complex biological matrices [3].

Why Generic Quinoxalines Cannot Substitute for 6,7-Dimethoxy-2-methylquinoxaline in Validated Bioanalytical Workflows


The selection of 6,7-dimethoxy-2-methylquinoxaline is not arbitrary; it is a critical, structurally defined product of a specific and validated derivatization reaction. Generic substitution with unsubstituted quinoxaline or simple 2-methylquinoxaline is not analytically feasible because the 6,7-dimethoxy substitution pattern is essential for the fluorescence properties that enable sensitive detection [1]. Furthermore, its formation is the direct result of the reaction between the specific derivatizing agent, 1,2-diamino-4,5-dimethoxybenzene (DDB), and methylglyoxal, a reaction optimized under acidic conditions to prevent analyte interconversion [2]. Using a different quinoxaline standard would invalidate the entire analytical method, as it would not co-elute with the target adduct and would lack the requisite spectral properties for fluorimetric or specific UV detection, thereby compromising assay specificity, sensitivity, and quantitative accuracy [3].

Quantitative Performance Benchmarks: 6,7-Dimethoxy-2-methylquinoxaline vs. Analytical Alternatives


Fluorimetric Detection Sensitivity: DDB Adduct (6,7-DMOMQ) vs. OPD Adduct (2-Methylquinoxaline)

The 6,7-dimethoxy substitution on the quinoxaline ring confers significantly enhanced fluorescence properties compared to the unsubstituted 2-methylquinoxaline adduct formed from the widely used alternative derivatizing agent, o-phenylenediamine (OPD). This structural feature enables highly sensitive fluorimetric detection, a critical advantage for quantifying trace levels of methylglyoxal in biological samples [1]. While the OPD adduct is typically detected by less sensitive UV absorbance, the 6,7-DMOMQ adduct is specifically designed for and validated with fluorescence detection, achieving a lower limit of detection [2].

Bioanalytical Chemistry Fluorescence Spectroscopy Method Validation

Analytical Precision: Performance of 6,7-Dimethoxy-2-methylquinoxaline as a Quantified Analyte in Human Plasma

In a validated method for human plasma, the analytical performance of 6,7-dimethoxy-2-methylquinoxaline as the quantified methylglyoxal adduct was rigorously established. The method demonstrated a linear calibration range of 200-1000 nM and a limit of detection of 30.6 pmol at 215 nm. Crucially, the assay exhibited robust precision, with intraday coefficients of variation ranging from 6.9-12.6% and interday CVs from 9.6-12.8% [1]. This provides a benchmark for expected method performance when using this compound and the associated derivatization chemistry in a clinical research context.

Clinical Chemistry Method Validation HPLC-UV

Structural Confirmation for Internal Standardization: 6,7-Dimethoxy-2-methylquinoxaline vs. 6,7-Dimethoxy-2,3-dimethylquinoxaline

In the validated HPLC methods for methylglyoxal, 6,7-dimethoxy-2-methylquinoxaline serves as the target analyte (the methylglyoxal adduct), while its close structural analog, 6,7-dimethoxy-2,3-dimethylquinoxaline, is used as the internal standard [1]. This pairing is chemically rational: the internal standard is formed by the reaction of the same derivatizing agent (DDB) with butanedione, an analog of methylglyoxal. This ensures nearly identical chemical behavior and extraction efficiency, but with a distinct chromatographic retention time due to the additional methyl group, allowing for accurate quantification and correction for sample-to-sample variability [2].

Analytical Chemistry Chromatography Internal Standard

Primary Research Applications for 6,7-Dimethoxy-2-methylquinoxaline (CAS 143159-04-0)


Quantification of Methylglyoxal as a Disease Biomarker in Clinical and Preclinical Studies

This compound is the essential analytical product for quantifying methylglyoxal in biological fluids (e.g., plasma, whole blood) using a validated HPLC method. The method has been specifically applied to demonstrate significantly elevated methylglyoxal levels in diabetic patients compared to healthy controls (479 ± 49 nM vs. 256 ± 92 nM, P < 0.01) [1]. Researchers investigating the role of advanced glycation end-products (AGEs) and carbonyl stress in diabetes, aging, and neurodegenerative diseases utilize this precise assay to correlate methylglyoxal concentrations with disease progression and therapeutic intervention.

Development and Validation of Bioanalytical Methods for Reactive Carbonyl Species

6,7-Dimethoxy-2-methylquinoxaline serves as a reference standard and target analyte in the development of novel analytical methods for reactive carbonyl compounds (RCCs). Its well-characterized chromatographic behavior and fluorescence properties make it a benchmark for comparing the sensitivity and specificity of new derivatization agents or detection platforms (e.g., LC-MS/MS) [2]. Analytical chemists procure this compound to establish baseline performance metrics and validate new assays for methylglyoxal and related dicarbonyls in complex matrices like food, beverages, and environmental samples.

Synthesis of Stable Isotope-Labeled Internal Standards for Mass Spectrometry

While the unlabeled compound is used as a target analyte in HPLC-UV/FLD methods, its core structure is also the basis for creating stable isotope-labeled (e.g., 13C, 2H) analogs. These labeled versions of 6,7-dimethoxy-2-methylquinoxaline are the ideal internal standards for definitive quantification of methylglyoxal by LC-MS/MS, as they correct for matrix effects and ionization efficiency variations. The availability of the unlabeled compound from suppliers is a prerequisite for the custom synthesis of these high-value, labeled analytical reagents.

Studies on the Maillard Reaction and Food Chemistry

Methylglyoxal is a key intermediate in the Maillard reaction, which impacts food flavor, color, and nutritional value. The validated HPLC method using 6,7-dimethoxy-2-methylquinoxaline formation has been applied to quantify methylglyoxal levels in various food and beverage products, such as beer and wine [3]. Food scientists use this assay to monitor the formation of this reactive dicarbonyl during processing and storage, enabling the optimization of conditions to control Maillard reaction pathways and product quality.

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